Cas no 86522-89-6 (2,4-Dichloro-5-fluorobenzoic acid)

2,4-Dichloro-5-fluorobenzoic acid structure
86522-89-6 structure
Nome del prodotto:2,4-Dichloro-5-fluorobenzoic acid
Numero CAS:86522-89-6
MF:C7H3Cl2FO2
MW:209.001923799515
MDL:MFCD00075281
CID:60996
PubChem ID:688138

2,4-Dichloro-5-fluorobenzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,4-Dichloro-5-fluorobenzoic acid
    • 2,4,5,6-TETRACHLOROPHENOL
    • 2,4-dichloro-5-fluoro-benzoic acid
    • 2,4-Dichloro-5-fluorobenzoicacid
    • Benzoic acid, 2,4-dichloro-5-fluoro-
    • 2,4-dichloro-5-fluoro benzoic acid
    • PubChem1338
    • CDS1_000104
    • Maybridge1_002392
    • KSC448A5P
    • DivK1c_001144
    • RARECHEM AL BE 1219
    • HMS548E16
    • KZCWJHUTTSVCRO-UHFFFAOYSA-N
    • 2 4-dichloro-5-fluorobenzoic acid
    • STL557523
    • SBB003459
    • CL8012
    • BBL103713
    • Benzoicacid, 2,4-dichloro-5-fluoro-
    • 2,4-Dichloro-5-fluorobenzoic acid (ACI)
    • D2386
    • Z104509126
    • SY018787
    • CS-W015182
    • DB-019894
    • AKOS001286431
    • 2,4-Dichloro-5-fluorobenzoic acid, 99%
    • 2,4-Dichloro-5-fluorobenzoic acid, 97%
    • DTXSID30350803
    • MFCD00075281
    • 4Z4
    • SCHEMBL221449
    • EN300-13500
    • AC-4470
    • AB01329665-02
    • 86522-89-6
    • AS-45985
    • Q27455328
    • NCGC00337405-01
    • InChI=1/C7H3Cl2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12
    • MDL: MFCD00075281
    • Inchi: 1S/C7H3Cl2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12)
    • Chiave InChI: KZCWJHUTTSVCRO-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(Cl)=CC(Cl)=C(F)C=1)O

Proprietà calcolate

  • Massa esatta: 207.94900
  • Massa monoisotopica: 207.949413
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 1
  • Complessità: 188
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 37.3
  • Conta Tautomer: niente
  • XLogP3: 2.8
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: cristallizzazione
  • Densità: 1.5231 (estimate)
  • Punto di fusione: 142.0 to 146.0 deg-C
  • Punto di ebollizione: 311.7°C at 760 mmHg
  • Punto di infiammabilità: 142.3°C
  • PSA: 37.30000
  • LogP: 2.83070
  • Solubilità: Non determinato

2,4-Dichloro-5-fluorobenzoic acid Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • WGK Germania:3
  • Codice categoria di pericolo: R36/37/38
  • Istruzioni di sicurezza: S26-S37/39
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:Sealed in dry,2-8°C(BD4066)
  • Frasi di rischio:R36/37/38

2,4-Dichloro-5-fluorobenzoic acid Dati doganali

  • CODICE SA:2916399090
  • Dati doganali:

    Codice doganale cinese:

    2916399090

    Panoramica:

    2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

    Riassunto:

    2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

2,4-Dichloro-5-fluorobenzoic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Oakwood
004710-1g
2,4-Dichloro-5-fluorobenzoic acid
86522-89-6 97%
1g
$18.00 2024-07-19
Oakwood
004710-5g
2,4-Dichloro-5-fluorobenzoic acid
86522-89-6 97%
5g
$80.00 2024-07-19
Enamine
EN300-13500-5.0g
2,4-dichloro-5-fluorobenzoic acid
86522-89-6 95.0%
5.0g
$26.0 2025-02-21
TRC
D438738-50mg
2,4-Dichloro-5-fluorobenzoic Acid
86522-89-6
50mg
$ 50.00 2022-06-05
eNovation Chemicals LLC
D548911-5g
2,4-Dichloro-5-fluorobenzoic acid
86522-89-6 97%
5g
$110 2024-05-24
Alichem
A013026337-1kg
2,4-Dichloro-5-fluorobenzoic acid
86522-89-6 95%
1kg
$1904.00 2023-08-31
Enamine
EN300-13500-0.1g
2,4-dichloro-5-fluorobenzoic acid
86522-89-6 95.0%
0.1g
$19.0 2025-02-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D808491-25g
2,4-Dichloro-5-fluorobenzoic acid
86522-89-6 99%
25g
609.30 2021-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D95330-100g
2,4-Dichloro-5-fluorobenzoic acid
86522-89-6 98%
100g
¥735.0 2023-09-08
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D2386-25G
2,4-Dichloro-5-fluorobenzoic Acid
86522-89-6 >98.0%(GC)(T)
25g
¥380.00 2024-04-15

2,4-Dichloro-5-fluorobenzoic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
Riferimento
2,4-Dichloro-5-fluorobenzoyl chloride
, Federal Republic of Germany, , ,

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: Aluminum chloride
2.1 Reagents: Nitric acid Solvents: Water
Riferimento
Preparation of 2,4-dichloro-5-fluorobenzoic acid
, China, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  4 h, reflux
2.1 Reagents: Potassium hydroxide Solvents: Water ;  2 h, reflux; cooled
2.2 Reagents: Hydrogen ion ;  acidified
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  pH 10 - 10.2, rt
3.2 Reagents: Chlorine ;  > 1 h, pH 10 - 10.2, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Riferimento
Synthesis of fluorine containing 1,3,4-oxadiazole derivatives as potential antifungal agents
Mittal, Anil Kumar; et al, Journal of Chemical, 2012, 2(2), 699-707

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Water Solvents: Ethanol
2.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Cuprous chloride Solvents: Water
Riferimento
Synthesis of Heterocyclic Annellated Pyridone Carboxylic Acid Derivatives as Potential Chemotherapeutic Agents
Rudolf, Manfred, 1985, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Cuprous chloride Solvents: Water
2.1 Reagents: Sodium hydroxide ,  Water Solvents: Ethanol
Riferimento
Synthesis of Heterocyclic Annellated Pyridone Carboxylic Acid Derivatives as Potential Chemotherapeutic Agents
Rudolf, Manfred, 1985, , ,

Synthetic Routes 6

Condizioni di reazione
1.1 -
2.1 Reagents: Acetic acid ,  Cobalt diacetate ,  Manganese diacetate ,  Oxygen
Riferimento
Enhanced grain growth in an Al-Mg alloy with ultrafine grain size
Wang, Jingtao; et al, Materials Science & Engineering, 1996, 216(1-2), 41-46

Synthetic Routes 7

Condizioni di reazione
Riferimento
In situ process for the synthesis of Ciprofloxacin
Coll, Alberto Palomo; et al, Afinidad, 2001, 58(494), 276-280

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  pH 10 - 10.2, rt
1.2 Reagents: Chlorine ;  > 1 h, pH 10 - 10.2, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Riferimento
Synthesis of fluorine containing 1,3,4-oxadiazole derivatives as potential antifungal agents
Mittal, Anil Kumar; et al, Journal of Chemical, 2012, 2(2), 699-707

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Chlorine Solvents: Ethanol ,  Water ;  6 h, pH 8 - 10, rt
1.2 Reagents: Hydrochloric acid ;  acidified, rt
Riferimento
Synthesis of Some New Fluorine-Containing Thiadiazolotriazinones as Potential Antibacterial Agents
Holla, B. Shivarama; et al, Phosphorus, 2003, 178(10), 2193-2199

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Cobalt diacetate ,  Manganese diacetate ,  Oxygen
Riferimento
Enhanced grain growth in an Al-Mg alloy with ultrafine grain size
Wang, Jingtao; et al, Materials Science & Engineering, 1996, 216(1-2), 41-46

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water ;  2 h, reflux; cooled
1.2 Reagents: Hydrogen ion ;  acidified
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  pH 10 - 10.2, rt
2.2 Reagents: Chlorine ;  > 1 h, pH 10 - 10.2, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Riferimento
Synthesis of fluorine containing 1,3,4-oxadiazole derivatives as potential antifungal agents
Mittal, Anil Kumar; et al, Journal of Chemical, 2012, 2(2), 699-707

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Water Solvents: Ethanol
Riferimento
Synthesis of Heterocyclic Annellated Pyridone Carboxylic Acid Derivatives as Potential Chemotherapeutic Agents
Rudolf, Manfred, 1985, , ,

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Nitric acid Solvents: Water
Riferimento
Preparation of 2,4-dichloro-5-fluorobenzoic acid
, China, , ,

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Hydrogen peroxide ;  0 - 40 °C
1.2 Reagents: Water
Riferimento
Process for the preparation of halogenated benzoic acids by oxidation of benzophenones
, European Patent Organization, , ,

Synthetic Routes 15

Condizioni di reazione
Riferimento
2,4-Dichloro-5-fluorobenzoyl chloride
, Federal Republic of Germany, , ,

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Aluminum chloride
2.1 Reagents: Sodium hypochlorite Solvents: 1,4-Dioxane
Riferimento
A novel approach to finafloxacin hydrochloride (BAY35-3377)
Hong, Jian; et al, Tetrahedron Letters, 2009, 50(21), 2525-2528

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Sodium hypochlorite Solvents: 1,4-Dioxane
Riferimento
A novel approach to finafloxacin hydrochloride (BAY35-3377)
Hong, Jian; et al, Tetrahedron Letters, 2009, 50(21), 2525-2528

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Aluminum chloride ,  Sodium hypochlorite
Riferimento
2,4-Dichloro-5-fluorobenzoic acid
, Federal Republic of Germany, , ,

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Cuprous chloride Solvents: Water
Riferimento
Synthesis of Heterocyclic Annellated Pyridone Carboxylic Acid Derivatives as Potential Chemotherapeutic Agents
Rudolf, Manfred, 1985, , ,

Synthetic Routes 20

Condizioni di reazione
1.1 Catalysts: Aluminum chloride ;  10 min, 30 °C; 6 h, 30 °C → 60 °C
1.2 Reagents: Water ;  cooled
2.1 Reagents: Sodium hypochlorite Solvents: Water ;  3 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Synthesis of 2, 4-dichloro-5-fluorobenzoic acid and 2, 4-dichloro-5-fluoro benzoyl ethyl acetate
Li, Zhuang; et al, Youjifu Gongye, 2007, (4),

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: Sodium hypochlorite Solvents: Water ;  3 h, 80 °C; 80 °C → 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Riferimento
Novel method for the preparation of Grignard's reagent and it's application in the synthesis of ciprofloxacin
An, Yongbin; et al, Zhongguo Kangshengsu Zazhi, 2004, 29(9),

Synthetic Routes 22

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide ,  Sodium hydroxide Solvents: Water ;  2 - 4 h, 90 °C
Riferimento
Halogen-free oxidation of aryl ketones and benzyl nitrile derivatives to corresponding carboxylic acids by using NaOH/ TBHP in aqueous medium
Jaiswal, Arvind Kumar; et al, Tetrahedron, 2023, 136,

2,4-Dichloro-5-fluorobenzoic acid Raw materials

2,4-Dichloro-5-fluorobenzoic acid Preparation Products

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:86522-89-6)2,4-Dichloro-5-fluorobenzoic acid
sfd17287
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:86522-89-6)2,4-Dichloro-5-fluorobenzoic acid
A841701
Purezza:99%
Quantità:500g
Prezzo ($):539.0